2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid
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Overview
Description
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an amino acid precursor. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[e]pyrimidin-1-yl)propanoic acid: Shares a similar structure but with different substituents on the pyrimidine ring.
Indole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid is unique due to its specific structural features and the presence of both amino and carboxyl groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
1844-26-4 |
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Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)1-3-2-9-7(14)10-5(3)11/h2,4H,1,8H2,(H,12,13)(H2,9,10,11,14) |
InChI Key |
MADBMKNEPDPYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CC(C(=O)O)N |
Origin of Product |
United States |
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